2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole
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Overview
Description
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound characterized by an isoindole core with a but-3-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of isoindoline derivatives with but-3-yn-1-yl halides under basic conditions. One common method includes the use of a palladium-catalyzed Sonogashira coupling reaction, where isoindoline is reacted with but-3-yn-1-yl bromide in the presence of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized isoindole derivatives.
Reduction: Reduced isoindole derivatives with saturated or partially saturated alkyne groups.
Substitution: Substituted isoindole derivatives with various functional groups.
Scientific Research Applications
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications.
Comparison with Similar Compounds
Similar Compounds
- 2-(but-3-yn-1-yl)isoindoline-1,3-dione
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Pyrazine- and pyridine-substituted but-3-yn-2-ols
Uniqueness
2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole is unique due to its specific structural configuration, which imparts distinct reactivity and potential biological activity. Its alkyne group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
1341521-22-9 |
---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
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